molecular formula C11H8N2O B1455501 7-Methoxyquinoline-2-carbonitrile CAS No. 1267077-00-8

7-Methoxyquinoline-2-carbonitrile

Cat. No. B1455501
M. Wt: 184.19 g/mol
InChI Key: UJYQADIIXIDPGN-UHFFFAOYSA-N
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Description

7-Methoxyquinoline-2-carbonitrile is a nitrogen-containing heterocyclic compound with the chemical formula C₁₀H₇N₂O. It belongs to the quinoxaline family and exhibits versatile pharmacological properties. Quinoxalines have found applications in pharmaceuticals and industrial processes. This compound is synthesized following green chemistry principles .

Scientific Research Applications

Antimicrobial Activity

7-Methoxyquinoline-2-carbonitrile derivatives have been evaluated for their potential in antimicrobial applications. A study by Hagrs et al. (2015) synthesized a series of 6-methoxyquinoline-3-carbonitrile derivatives, which showed moderate antimicrobial activities against a range of Gram-positive and Gram-negative bacteria, as well as fungi. This highlights the potential of these compounds in developing new antimicrobial agents.

Corrosion Inhibition

Quinoline derivatives, including those related to 7-methoxyquinoline-2-carbonitrile, have been explored for their corrosion inhibition properties. For instance, Erdoğan et al. (2017) conducted a computational study on novel quinoline derivatives, finding them effective in inhibiting the corrosion of iron. Similarly, Singh et al. (2016) investigated the corrosion mitigation effect of quinoline derivatives on mild steel, demonstrating their potential as corrosion inhibitors.

Cancer Research

In cancer research, quinoline carbonitriles, closely related to 7-methoxyquinoline-2-carbonitrile, have been identified as potential inhibitors of certain cancer-related proteins. Wissner et al. (2003) synthesized a series of quinoline carbonitriles as irreversible inhibitors of EGFR and HER-2 kinases, important targets in cancer therapy.

Chemical Transformations

Studies like those by Ibrahim & El-Gohary (2016) have explored the chemical reactivity of quinoline carbonitriles, offering insights into their potential for creating various heterocyclic systems. This is significant for developing new compounds with potential applications in medicinal chemistry.

Environmental Applications

Quinoline derivatives have also been studied in environmental contexts. Haasch et al. (1994) investigated 7-alkoxyquinolines as fluorescent substrates for fish hepatic microsomes, indicating their utility in environmental toxicology studies.

properties

IUPAC Name

7-methoxyquinoline-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O/c1-14-10-5-3-8-2-4-9(7-12)13-11(8)6-10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJYQADIIXIDPGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=CC(=N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methoxyquinoline-2-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
G Spadoni, A Bedini, S Lucarini, M Mari… - Journal of Medicinal …, 2015 - ACS Publications
Molecular superposition models guided the design of novel melatonin receptor ligands characterized by a 2-acylaminomethyltetrahydroquinoline scaffold. Starting from the structure of N…
Number of citations: 51 pubs.acs.org
A Lodola, F Zanardi, D Pala, M Mor, S Rivara - ora.uniurb.it
Molecular superposition models guided the design of novel melatonin receptor ligands characterized by a 2-acylaminomethyltetrahydroquinoline scaffold. Starting from the structure of N…
Number of citations: 2 ora.uniurb.it

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